![molecular formula C18H25N3O B5906086 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B5906086.png)
3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol, also known as BRL-15572, is a selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Wirkmechanismus
3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The histamine H3 receptor is involved in the regulation of histamine release and neurotransmitter release, and its antagonism leads to increased neurotransmitter release, particularly of acetylcholine and dopamine. This increased neurotransmitter release is thought to be responsible for the therapeutic effects of 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol in various diseases.
Biochemical and Physiological Effects:
3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has been shown to have several biochemical and physiological effects. In animal models, 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has been shown to increase acetylcholine and dopamine release in the brain, leading to improved cognitive function and memory. 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has also been shown to increase wakefulness and reduce sleepiness, likely through its effects on histamine release. Additionally, 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has been shown to reduce impulsivity and improve attention in animal models of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol in lab experiments is its selectivity for the histamine H3 receptor. This allows researchers to study the specific effects of histamine H3 receptor antagonism without the confounding effects of non-specific receptor binding. However, one limitation of using 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol in lab experiments is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol. One area of interest is the potential use of 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol in treating other neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to determine the optimal dosing and administration of 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol for therapeutic use. Finally, future research may focus on the development of more potent and selective histamine H3 receptor antagonists with improved therapeutic potential.
Synthesemethoden
3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol can be synthesized by a multi-step process starting from 2-methyl-1-propanol. The first step involves the protection of the hydroxyl group of 2-methyl-1-propanol with tert-butyldimethylsilyl chloride to give tert-butyldimethylsilyl-2-methyl-1-propanol. The protected alcohol is then converted to the corresponding bromide by reaction with phosphorus tribromide. The bromide is then reacted with 2-(methylamino)pyridine-3-methanol in the presence of potassium carbonate to give the desired product, 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Alzheimer's disease, where 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has been shown to improve cognitive function and memory in animal models. 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has also been studied for its potential use in treating ADHD, where it has been shown to improve attention and reduce impulsivity in animal models. Additionally, 3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol has been studied for its potential use in treating narcolepsy, where it has been shown to increase wakefulness and reduce sleepiness in animal models.
Eigenschaften
IUPAC Name |
3-[benzyl-[[2-(methylamino)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-15(14-22)11-21(12-16-7-4-3-5-8-16)13-17-9-6-10-20-18(17)19-2/h3-10,15,22H,11-14H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWIPYGYBKNXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC2=C(N=CC=C2)NC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.